2-Butoxyethyl benzoate is an organic compound with the chemical formula CHO. It is classified as a benzoate ester, specifically derived from benzoic acid and 2-butoxyethanol. This compound appears as a colorless to pale yellow liquid with a characteristic odor, and it is soluble in organic solvents. The structure consists of a benzoate group attached to a butoxyethyl chain, which contributes to its physical and chemical properties.
The synthesis of 2-butoxyethyl benzoate generally involves the following steps:
The uniqueness of 2-butoxyethyl benzoate lies in its specific chain length and structure that provides distinct solvent properties and skin conditioning capabilities compared to other similar esters. Its application range extends from cosmetics to industrial uses, making it versatile within its class.
2-Butoxyethyl benzoate is systematically named 2-butoxyethyl benzoate, derived from the esterification of benzoic acid with 2-butoxyethanol. Its IUPAC name reflects the parent acid (benzoic acid), the alcohol component (2-butoxyethanol), and the ester functional group. The compound is registered under the CAS Registry Number 5451-76-3, a unique identifier mandated for regulatory and commercial tracking.
| Identifier Type | Value | Source |
|---|---|---|
| IUPAC Name | 2-Butoxyethyl benzoate | PubChem |
| CAS Registry Number | 5451-76-3 | PubChem |
| EC Number | 226-685-8 | PubChem |
The European Community (EC) Number 226-685-8 is assigned for regulatory compliance within the European Union. Additionally, the DSSTox Substance Identifier DTXSID80863546 is used in toxicological databases to track environmental and health-related data.
The 2D structure of 2-butoxyethyl benzoate consists of a benzene ring connected to a carbonyl group (C=O), which is further linked to an ethylene glycol moiety with a butoxy substituent. The SMILES notation CCCCOCCOC(=O)C1=CC=CC=C1 accurately captures this connectivity.
Key Structural Features:
While experimental 3D structural data are not explicitly provided in public databases, computational models suggest the molecule adopts a non-planar conformation due to steric interactions between the butoxy chain and the benzene ring. No stereogenic centers are present, simplifying its stereochemical profile.
Collision Cross-Section (CCS) values, critical for ion mobility spectrometry, vary by adduct type. Predicted CCS values for 2-butoxyethyl benzoate include:
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]⁺ | 223.13 | 151.3 |
| [M+Na]⁺ | 245.11 | 162.8 |
| [M-H]⁻ | 221.12 | 152.6 |
| [M]⁺ | 222.13 | 153.2 |
These values enable differentiation from isomeric compounds in complex mixtures.
The fragmentation behavior of 2-butoxyethyl benzoate aligns with typical ester decomposition pathways:
Cleavage of the Ester Bond:
Alkyl Chain Fragmentation:
Diagnostic Fragments:
The synthesis of 2-butoxyethyl benzoate represents a classic example of esterification chemistry, where benzoic acid reacts with 2-butoxyethanol to form the desired ester product. This reaction can proceed through multiple mechanistic pathways, each offering distinct advantages in terms of efficiency, selectivity, and industrial applicability.
The acid-catalyzed esterification of benzoic acid with 2-butoxyethanol follows the classical Fischer esterification mechanism, which proceeds through a series of well-defined mechanistic steps [1] [2] [3]. The reaction begins with the protonation of the carbonyl oxygen of benzoic acid by the acid catalyst, typically sulfuric acid or p-toluenesulfonic acid [4] [5]. This protonation step activates the carbonyl carbon toward nucleophilic attack by the alcohol component.
The mechanistic pathway can be described through six distinct steps following the PADPED sequence: Protonation-Addition-Deprotonation-Protonation-Elimination-Deprotonation [3]. Initially, the carbonyl oxygen of benzoic acid undergoes protonation to form an oxonium ion, significantly enhancing the electrophilic character of the carbonyl carbon [1] [2]. The 2-butoxyethanol molecule then executes a nucleophilic attack on the activated carbonyl carbon, resulting in the formation of a tetrahedral intermediate.
Subsequent proton transfer reactions occur, where the oxonium ion formed from the alcohol component is deprotonated while the hydroxyl group of the original carboxylic acid becomes protonated [2] [3]. This sequence creates a favorable leaving group in the form of water. The elimination of water from the tetrahedral intermediate regenerates the carbonyl group, forming the protonated ester. Finally, deprotonation of the ester oxygen yields the neutral 2-butoxyethyl benzoate product.
Industrial implementation of this mechanism typically employs reaction temperatures ranging from 180°C to 250°C, with optimal conditions achieving conversions of 99.3% to 99.5% [4] [5] [6]. The reaction is conducted under stepwise temperature increases, beginning at 180-200°C, progressing to 200-220°C, and culminating at 240-250°C [6]. This temperature profile ensures complete conversion while minimizing side reactions and product degradation.
The use of aromatic solvents, particularly xylene, has been demonstrated to significantly enhance the esterification process [6]. The aromatic solvent facilitates effective removal of unreacted benzoic acid through the formation of associates between benzoic acid and the aromatic solvent, which exhibit lower boiling temperatures compared to the individual compounds [7] [6]. This approach enables the recycling of unreacted benzoic acid, improving overall process efficiency and reducing waste generation.
Catalyst optimization studies have established that sulfuric acid concentrations of 0.05-0.08% by weight provide optimal catalytic activity while minimizing equipment corrosion and side product formation [6]. The molar ratio of benzoic acid to 2-butoxyethanol is typically maintained at 1.7-1.9:1, ensuring sufficient driving force for the reaction while managing excess alcohol removal in downstream processing [6].
| Parameter | Optimal Conditions | Reference |
|---|---|---|
| Temperature Range | 180-250°C | Patents US9481629B2, BR112015006802B1 |
| Catalyst Type | Sulfuric acid / p-Toluenesulfonic acid | Multiple sources |
| Catalyst Concentration | 0.05-0.08% by weight | EP3684746B1 |
| Molar Ratio (Acid:Alcohol) | 1.7-1.9:1 | EP3684746B1 |
| Reaction Time | 3-6 hours | EP3684746B1 |
| Conversion Rate | 99.3-99.5% | EP3684746B1 |
Enzymatic synthesis of benzoate esters, including 2-butoxyethyl benzoate, offers significant advantages in terms of mild reaction conditions, high selectivity, and environmental compatibility [8] [9]. Lipases, particularly those derived from Candida rugosa, Candida antarctica, and Aspergillus oryzae, have demonstrated considerable potential for catalyzing esterification reactions between benzoic acid derivatives and various alcohols [10] [11] [12] [9].
The enzymatic approach utilizes immobilized lipases to catalyze the direct esterification of benzoic acid with 2-butoxyethanol under significantly milder conditions compared to chemical catalysis [13] [8]. Lipase from Candida rugosa has shown particular effectiveness for the synthesis of benzoate esters, achieving good yields when suspended in hexane/toluene mixtures [9]. The reaction mechanism involves the formation of an acyl-enzyme intermediate, where the lipase forms a covalent bond with the acyl group of benzoic acid, followed by nucleophilic attack by the alcohol to regenerate the free enzyme and produce the ester [8].
Temperature optimization for enzymatic synthesis typically ranges from 40°C to 80°C, significantly lower than chemical catalysis [10] [11] [9]. Studies have demonstrated that Lipozyme TL-IM achieves conversion rates of 88-92% for benzoate ester synthesis when using benzoic anhydride as the acyl donor in solvent-free systems [11]. The use of benzoic anhydride proves particularly effective as it circumvents the solubility limitations associated with solid benzoic acid [11].
Water content management represents a critical parameter in enzymatic esterification, as excessive water promotes hydrolysis reactions that compete with ester formation [9]. Optimal water activity levels must be maintained to preserve enzyme activity while minimizing reverse hydrolysis. Molecular sieves are frequently employed to control water content and drive the equilibrium toward ester formation [11].
The substrate specificity of different lipases varies considerably for aromatic acids. While Aspergillus oryzae lipase demonstrates excellent activity with fatty acid substrates, its effectiveness with aromatic acids such as benzoic acid is significantly limited [12]. Conversely, Candida rugosa lipase shows good tolerance for aromatic substrates, making it a preferred choice for benzoate ester synthesis [9].
Process intensification techniques, including ultrasound and microwave assistance, have been investigated to enhance enzymatic esterification rates [13] [11]. Ultrasound irradiation can increase initial reaction rates and final conversions to 88%, although care must be taken to prevent damage to the enzyme support structure [11]. Fed-batch operation modes have also proven effective, with controlled addition of reactants achieving 90% conversion while reducing alcohol requirements [11].
| Enzyme Source | Substrate Specificity | Optimal Temperature (°C) | Conversion Rate (%) | Reaction Medium |
|---|---|---|---|---|
| Candida rugosa lipase | Benzoic acid + alcohols | 40-50 | 88-92 | Hexane/toluene mixture |
| Lipozyme TL-IM | Benzoic anhydride | 60-80 | 88-92 | Solvent-free |
| Novozym 435 | Various benzoate esters | 45-60 | 85-95 | Various organic solvents |
| Aspergillus oryzae lipase | Fatty acids (limited aromatic) | 40-50 | Limited for aromatic acids | Biphasic aqueous-organic |
The purification of 2-butoxyethyl benzoate requires sophisticated separation techniques to achieve the high purity standards demanded by industrial applications. Advanced purification methodologies encompass both physical separation processes and chemical refinement techniques, each designed to address specific impurity profiles and quality requirements.
Partitioned distillation represents a critical advancement in the purification of 2-butoxyethyl benzoate, particularly for managing complex impurity profiles that arise during industrial synthesis [14] [15]. The implementation of dividing wall columns (DWCs) offers significant advantages for ternary separations, achieving up to 30% energy reduction compared to conventional direct split sequences [15].
The fundamental principle of partitioned distillation relies on the differential volatility of components within the reaction mixture. For 2-butoxyethyl benzoate purification, the primary impurities include unreacted benzoic acid, excess 2-butoxyethanol, water, and various side products formed during the esterification process [4] [5]. The partitioning wall within the column creates two distinct sections that operate at different vapor and liquid split ratios, enabling precise control over the separation of components with similar boiling points [15].
Vacuum distillation techniques have proven particularly effective for removing unreacted benzoic acid from the crude 2-butoxyethyl benzoate product [4] [6]. Operating at temperatures of 240-250°C under reduced pressure of 0.1-30 kPa, preferably 2-15 kPa, enables the selective removal of benzoic acid while minimizing thermal degradation of the ester product [6]. The addition of aromatic solvents, particularly xylene, facilitates the distillation process by forming low-boiling associates with benzoic acid, reducing the amount of unreacted acid in the reaction mixture by more than 85% by weight [6].
The temperature control strategy for partitioned distillation involves maintaining precise thermal profiles throughout the column to optimize separation efficiency [14] [16]. Multiple temperature control points are typically implemented, with primary controllers managing the overall column operation and secondary controllers fine-tuning the separation performance. The selection of control trays is critical for maintaining product specifications, particularly when dealing with high-purity requirements where impurity levels must be maintained below 10 ppm [17].
Process optimization of partitioned distillation systems requires careful consideration of multiple variables including feed location, reflux ratio, vapor split ratios, and operating pressure [15]. Multi-objective optimization approaches are employed to balance competing objectives such as energy consumption, product purity, and throughput. The resulting Pareto-optimal operating points represent the best compromise between these conflicting requirements [15].
Advanced control systems incorporating real-time monitoring and statistical process control (SPC) enable precise management of separation performance [18]. These systems continuously track critical parameters such as temperature profiles, pressure variations, and composition changes, allowing for immediate response to process disturbances. The integration of automated control systems with partitioned distillation columns has demonstrated significant improvements in consistency and reliability of purification operations [14].
| Purification Stage | Temperature Range (°C) | Pressure (kPa) | Efficiency (%) | Method |
|---|---|---|---|---|
| Crude Product Distillation | 240-250 | 0.1-30 | >85% impurity removal | Vacuum distillation |
| Unreacted Acid Removal | 240-250 | 2-15 | >85% acid recovery | Aromatic solvent-assisted |
| Final Product Purification | 180-220 | 5-20 | >95% purity | Partitioned column |
| Impurity Control | Variable | Atmospheric to vacuum | Trace levels achieved | Multi-stage separation |
Crystallization and chromatographic techniques represent complementary purification methodologies that achieve exceptional purity levels for 2-butoxyethyl benzoate through fundamentally different separation mechanisms [19] [20] [21] [22].
Crystallization processes leverage the differential solubility characteristics of 2-butoxyethyl benzoate and its impurities in selected solvents [19] [23] [24]. The crystallization mechanism operates on the principle that the target compound and impurities exhibit different solubility profiles as a function of temperature, enabling selective precipitation of the pure compound while retaining impurities in solution [20] [23]. Cooling crystallization represents the most commonly employed technique, where a hot saturated solution of the crude ester is slowly cooled to promote crystal formation [23] [24].
The selection of appropriate crystallization solvents requires careful consideration of multiple factors including solubility characteristics, chemical compatibility, and ease of removal [21] [23]. Ideal solvents exhibit high solubility for the compound at elevated temperatures and significantly reduced solubility at lower temperatures, creating a large crystallization driving force [19] [24]. Additionally, the solvent should demonstrate minimal reactivity with the ester and should be readily removable through evaporation or distillation [21].
Crystallization kinetics play a crucial role in determining the final product quality and yield [23] [24]. Slow cooling rates generally favor the formation of large, well-formed crystals with high purity, while rapid cooling leads to small, irregular crystals that may trap impurities [23]. The nucleation and crystal growth processes must be carefully controlled to achieve optimal separation performance. Seeding techniques are often employed to initiate crystallization at predetermined conditions, providing better control over crystal size distribution and purity [22].
Multiple crystallization cycles may be required to achieve ultra-high purity specifications [20] [21]. Each recrystallization cycle progressively reduces impurity levels, with diminishing returns observed after several iterations. The economic optimization of crystallization processes requires balancing the costs of additional processing steps against the value of increased purity [23].
Chromatographic refinement techniques offer superior resolution for separating components with very similar physical properties [25]. Column chromatography utilizing silica gel or other stationary phases enables separation based on differential adsorption of the target compound and impurities [25]. The mobile phase composition is optimized to achieve maximum resolution while maintaining reasonable processing times and solvent consumption.
High-performance liquid chromatography (HPLC) techniques can achieve ultra-high purity levels exceeding 99% for analytical and specialized applications [25]. Preparative HPLC systems enable processing of larger quantities while maintaining exceptional separation resolution. The selection of stationary phase, mobile phase composition, and operating conditions requires extensive optimization to achieve desired separation performance.
Advanced chromatographic techniques, including supercritical fluid chromatography and simulated moving bed systems, offer potential advantages for large-scale purification applications [25]. These systems can achieve high throughput while maintaining excellent separation performance, making them attractive for industrial implementation where ultra-high purity is required.
| Method | Principle | Typical Yield (%) | Purity Achieved | Application |
|---|---|---|---|---|
| Cooling Crystallization | Temperature-dependent solubility | 85-95 | High (>95%) | Bulk purification |
| Solvent Crystallization | Differential solubility | 80-90 | High (>95%) | Standard purification |
| Column Chromatography | Adsorption differences | 70-85 | Very High (>98%) | Analytical/small scale |
| Preparative HPLC | Partition coefficient differences | 90-98 | Ultra-high (>99%) | High-purity requirements |
The integration of crystallization and chromatographic techniques in multi-stage purification processes enables the achievement of exceptional purity levels while maintaining economic viability [20] [25]. Sequential application of these techniques, with crystallization providing bulk purification followed by chromatographic polishing, represents an optimal approach for applications requiring the highest quality standards [23] [25].
2-Butoxyethyl benzoate exhibits distinctive thermodynamic properties that reflect its unique molecular structure combining a benzoate aromatic system with a glycol ether chain. The compound demonstrates intermediate polarity characteristics due to the presence of both hydrophobic aromatic and hydrophilic ether functional groups [2] [3].
The thermodynamic behavior of 2-butoxyethyl benzoate is characterized by a remarkably high boiling point of 292°C under atmospheric pressure, establishing it as a high-boiling solvent [4]. Under reduced pressure conditions, the compound exhibits a boiling point range of 156.5-157.0°C at 14.5 Torr (1933 Pa) [3]. This significant reduction in boiling point under vacuum conditions follows the Clausius-Clapeyron relationship, indicating normal vapor pressure-temperature dependence.
The vapor pressure at 20°C is exceptionally low at 0.028 Pa [3], which is approximately two orders of magnitude lower than structurally related compounds. This low volatility is attributed to the extended molecular structure and intermolecular hydrogen bonding capabilities of the glycol ether moiety. The vapor pressure behavior demonstrates the compound's suitability for applications requiring low evaporation rates and extended open times in coating formulations [5] [6].
The relationship between boiling point and molecular weight follows expected trends for benzoate esters, with 2-butoxyethyl benzoate (molecular weight 222.28 g/mol) showing intermediate values compared to simpler esters like methyl benzoate and more complex structures like 2-ethylhexyl benzoate [3] [7]. The molecular dynamics simulations for similar ester systems indicate that thermal properties are significantly influenced by both chain length and branching patterns [8] [9].
The octanol-water partition coefficient of 2-butoxyethyl benzoate exhibits a Log P value of 3.77 at 30°C [3], placing it in the moderately lipophilic range. This value indicates favorable partitioning into lipophilic phases while maintaining sufficient aqueous interaction capability. The Log P value represents an equilibrium constant that quantifies the distribution of the compound between immiscible octanol and water phases [10] [11] [7].
Comparative analysis with related benzoate esters reveals distinct partitioning behavior. The 2-ethylhexyl benzoate demonstrates a significantly higher Log P of 6.21 [7], indicating greater lipophilicity due to the branched alkyl chain structure. The intermediate Log P value of 2-butoxyethyl benzoate reflects the balancing effect of the ether oxygen functionality, which increases aqueous phase affinity compared to purely hydrocarbon-substituted benzoates [12] [11].
Temperature dependence of the partition coefficient follows the van't Hoff relationship, with Log P values typically increasing with temperature due to entropy effects [13] [14]. The measurement temperature of 30°C for the reported Log P value is particularly relevant for industrial applications, as it represents near-ambient working conditions in coating and formulation processes [7] [15].
The phase partitioning behavior directly correlates with the compound's effectiveness as a coupling solvent in biphasic systems. The moderate Log P value enables the compound to function effectively at oil-water interfaces, facilitating emulsion stability and enhancing the miscibility of hydrophobic components in aqueous formulations [5] [6].
The solvation characteristics of 2-butoxyethyl benzoate are governed by its amphiphilic molecular structure, which incorporates both polar and nonpolar regions. This dual nature enables unique solvation mechanisms that distinguish it from conventional organic solvents [16] [5].
The aqueous solubility of 2-butoxyethyl benzoate is notably limited at 106 mg/L at 20°C [3], reflecting the dominant influence of the aromatic benzoate moiety on hydrophobic interactions. This solubility value is consistent with expectations for glycol ether benzoates, which typically exhibit reduced water miscibility compared to their acetate counterparts [17] [18].
The temperature dependence of aqueous solubility follows endothermic dissolution behavior, with solubility increasing with temperature according to the modified van't Hoff equation [19] [20]. The enthalpy of dissolution is positive, indicating that breaking the crystal lattice structure and forming solution requires energy input, which is compensated by entropic gains at elevated temperatures [21] [22].
Cosolvent effects significantly enhance the apparent aqueous solubility of 2-butoxyethyl benzoate. Polar cosolvents such as ethanol, propylene glycol, and other glycol ethers act synergistically to increase solubility through preferential solvation mechanisms [18] [23]. The cosolvency model predicts logarithmic enhancement of solubility with cosolvent volume fraction, following the relationship log S = log S₀ + σfc, where σ is the cosolvency power and fc is the cosolvent fraction [24] [25].
The limited aqueous solubility presents both challenges and advantages in formulation science. While direct aqueous dissolution is restricted, the compound functions effectively as a hydrotrope, enhancing the solubility of other hydrophobic components in aqueous systems through micelle formation and interfacial tension reduction [5] [6] [26].
Henry's law behavior for 2-butoxyethyl benzoate in aqueous systems demonstrates non-ideal solution characteristics at concentrations approaching saturation. The Henry's law constant, estimated from vapor pressure and solubility data, indicates moderate volatility from aqueous solutions with temperature-dependent partitioning behavior [20] [27] [28].
The solvent power of 2-butoxyethyl benzoate in polymer systems is exceptional due to its ability to interact with both polar and nonpolar polymer segments. The compound demonstrates high solvency for a wide range of polymeric materials, including polyvinyl acetate, acrylic resins, polyurethanes, and various copolymer systems [23] [5] [29].
Hansen Solubility Parameter analysis indicates that 2-butoxyethyl benzoate possesses balanced dispersion, polar, and hydrogen-bonding components [16]. The estimated Hansen parameters place the compound in a solubility space that overlaps with many commercially important polymers, particularly those used in coating and adhesive applications [30] [24].
The dissolution mechanism involves multiple interaction types: dispersion forces with polymer backbones, dipole-dipole interactions with polar groups, and hydrogen bonding with hydroxyl or carbonyl functionalities [31] [32]. This multifaceted interaction profile enables effective solvation of complex copolymer systems that would be challenging for single-functionality solvents [23] [24].
Coalescing efficiency in latex systems represents a critical application of the solvent power. As water evaporates from latex formulations, 2-butoxyethyl benzoate temporarily softens polymer particles, enabling film formation through particle deformation and coalescence [5] [6]. The optimal coalescing aid performance requires precise balance between solvency power and evaporation rate, which 2-butoxyethyl benzoate achieves through its moderate volatility and broad compatibility [26] [33].
Swelling studies with crosslinked polymer networks demonstrate penetration and plasticization effects that correlate with Flory-Huggins interaction parameters. The favorable interaction parameters (χ < 0.5) indicate thermodynamically favorable mixing with many polymer systems, resulting in significant swelling and softening effects [30] [25] [32].
The compound's effectiveness extends to specialty polymer applications, including thermoplastic polyurethanes, polyesters, and various engineering plastics. The balanced polarity enables dissolution of polar polymers while maintaining compatibility with hydrophobic segments, making it valuable for processing aids and specialty applications [23] [29] [34].
Irritant;Environmental Hazard